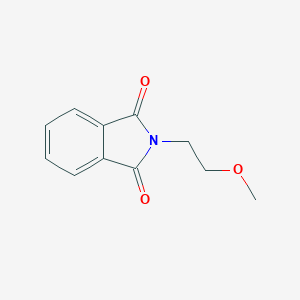![molecular formula C9H9ClN4S B349406 3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine CAS No. 341944-06-7](/img/structure/B349406.png)
3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine is a chemical compound with the molecular formula C9H9ClN4S . It is also known by other names such as Antibacterial agent 117 . The compound has a molecular weight of 240.71 g/mol .
Molecular Structure Analysis
The compound’s IUPAC name is 3-[(2-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine . Its InChI code is InChI=1S/C9H9ClN4S/c10-7-4-2-1-3-6(7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14) . The compound’s canonical SMILES representation is C1=CC=C(C(=C1)CSC2=NNC(=N2)N)Cl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 240.71 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has a rotatable bond count of 3 . The compound’s exact mass and monoisotopic mass are both 240.0236452 g/mol . Its topological polar surface area is 92.9 Ų . The compound has a heavy atom count of 15 . It has a formal charge of 0 .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The synthesis of 1,2,4-triazole derivatives, including compounds similar to 3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine, has been extensively studied due to their wide range of biological activities. These compounds are synthesized through various strategies, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its efficiency and eco-friendliness. The CuAAC method has been highlighted for its potential in synthesizing triazole compounds under environmentally friendly conditions, offering advantages such as shorter reaction times, easier work-up, and higher yields compared to traditional methods (de Souza et al., 2019).
Biological Activities
1,2,4-Triazole derivatives demonstrate a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These activities make them valuable in the development of new therapeutic agents. Specifically, their ability to act as corrosion inhibitors for various metals in aggressive media has been documented, with 1,4-disubstituted 1,2,3-triazole derivatives showing good efficiency. This indicates their potential use in protecting metal surfaces from corrosion, contributing to their application in material science and engineering (Hrimla et al., 2021).
Applications in Drug Discovery and Other Fields
The structurally diverse nature of 1,2,4-triazole derivatives allows for their exploration in drug discovery, particularly in the search for new drug candidates with potent biological activities. Strategies for synthesizing triazole-containing scaffolds using precursors like 3-amino-1,2,4-triazole have been summarized, emphasizing the importance of these compounds in the development of pharmaceuticals. Such strategies are crucial for discovering new drug candidates, highlighting the significant role of triazole derivatives in medicinal chemistry and pharmaceutical research (Nasri et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c10-7-4-2-1-3-6(7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOCPAKIRUVGCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NNC(=N2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B349324.png)

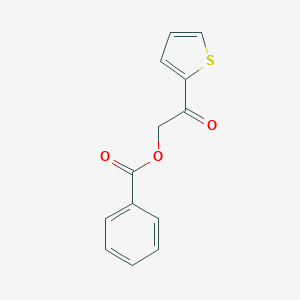
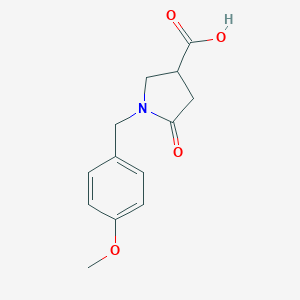
![3-Cyclohexyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B349337.png)
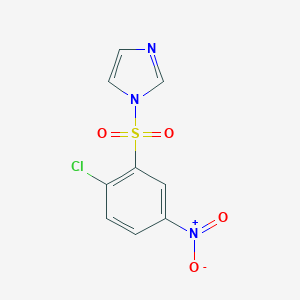

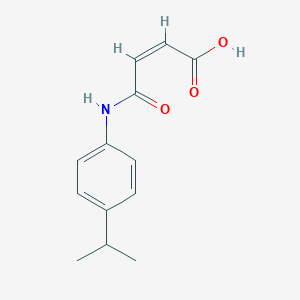
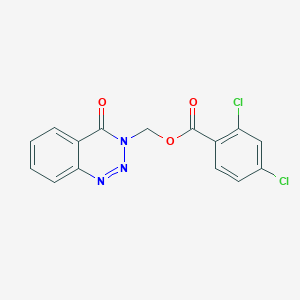
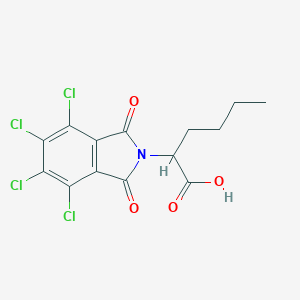
![Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B349374.png)
![2-Ethyl-3-methyl-1-morpholin-4-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B349378.png)
